Cas no 865854-97-3 (5-Mercapto-1,2,3-thiadiazole sodiumsalt)
5-Mercapto-1,2,3-thiadiazole sodiumsalt Chemical and Physical Properties
Names and Identifiers
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- 5-Mercapto-1,2,3-thiadiazole sodium salt dihydrate
- 1,2,3-Thiadiazole-5-thiol, sodium salt, dihydrate
- sodium,thiadiazole-5-thiolate,dihydrate
- I09-0057
- sodium 1,2,3-thiadiazole-5-thiolate dihydrate
- sodium 5-thiadiazolethiolate dihydrate
- 1,2,3-Thiadiazole-5-thiol,sodium salt, dihydrate (9CI)
- Sodium 1,2,3-thiadiazole-5-thiolate
- FT-0658196
- sodium;thiadiazole-5-thiolate;dihydrate
- DTXSID90635643
- 865854-97-3
- AKOS015897410
- Sodium 1,2,3-thiadiazole-5-thiolate--water (1/1/2)
- A841727
- 5-Mercapto-1,2,3-thiadiazole sodiumsalt
-
- Inchi: 1S/C2H2N2S2.Na.2H2O/c5-2-1-3-4-6-2;;;/h1,5H;;2*1H2/q;+1;;/p-1
- InChI Key: FAFWLBDDIWJVHS-UHFFFAOYSA-M
- SMILES: S1C(=CN=N1)[S-].[Na+].O.O
Computed Properties
- Exact Mass: 175.96900
- Monoisotopic Mass: 175.969
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 53
- Covalently-Bonded Unit Count: 4
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 57A^2
Experimental Properties
- Melting Point: 254-256ºC(DEC.)
- PSA: 97.78000
- LogP: 0.96590
5-Mercapto-1,2,3-thiadiazole sodiumsalt Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M245520-50mg |
5-Mercapto-1,2,3-thiadiazole sodiumsalt |
865854-97-3 | 50mg |
$ 215.00 | 2022-06-04 | ||
| TRC | M245520-100mg |
5-Mercapto-1,2,3-thiadiazole sodiumsalt |
865854-97-3 | 100mg |
$ 355.00 | 2022-06-04 | ||
| TRC | M245520-250mg |
5-Mercapto-1,2,3-thiadiazole sodiumsalt |
865854-97-3 | 250mg |
$ 700.00 | 2022-06-04 |
5-Mercapto-1,2,3-thiadiazole sodiumsalt Related Literature
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on 5-Mercapto-1,2,3-thiadiazole sodiumsalt
Recent Advances in the Study of 5-Mercapto-1,2,3-thiadiazole Sodium Salt (CAS: 865854-97-3) in Chemical Biology and Pharmaceutical Research
5-Mercapto-1,2,3-thiadiazole sodium salt (CAS: 865854-97-3) is a sulfur-containing heterocyclic compound that has garnered significant attention in chemical biology and pharmaceutical research due to its unique structural and functional properties. Recent studies have explored its potential applications in drug discovery, enzyme inhibition, and antimicrobial activity, highlighting its versatility as a pharmacophore. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and therapeutic potential.
Recent advancements in synthetic chemistry have enabled the efficient production of 5-Mercapto-1,2,3-thiadiazole sodium salt, with improved yields and purity. Researchers have optimized reaction conditions, such as temperature and solvent selection, to enhance the scalability of its synthesis. These developments are critical for facilitating its use in large-scale pharmaceutical applications and ensuring consistent quality for research purposes.
In the realm of drug discovery, 5-Mercapto-1,2,3-thiadiazole sodium salt has demonstrated promising inhibitory effects against various enzymes, including carbonic anhydrases and proteases. Structural-activity relationship (SAR) studies have revealed that the thiadiazole ring and the mercapto group play pivotal roles in binding to enzyme active sites, making it a valuable scaffold for designing novel inhibitors. Computational modeling and X-ray crystallography have further elucidated these interactions, providing a foundation for rational drug design.
Antimicrobial research has also highlighted the potential of 5-Mercapto-1,2,3-thiadiazole sodium salt as a broad-spectrum agent. In vitro studies have shown its efficacy against Gram-positive and Gram-negative bacteria, as well as fungal pathogens. Mechanistic studies suggest that its activity may be linked to the disruption of microbial cell membranes and interference with essential metabolic pathways. These findings position it as a candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance.
Beyond its biological activities, 5-Mercapto-1,2,3-thiadiazole sodium salt has been investigated for its role in chemical biology as a versatile building block. Its ability to participate in click chemistry reactions and form stable conjugates with biomolecules has expanded its utility in bioconjugation and probe development. Researchers have leveraged these properties to create fluorescent tags and affinity probes for studying protein interactions and cellular processes.
In conclusion, 5-Mercapto-1,2,3-thiadiazole sodium salt (CAS: 865854-97-3) represents a multifaceted compound with significant potential in chemical biology and pharmaceutical research. Its synthetic accessibility, diverse biological activities, and adaptability as a chemical tool underscore its value in advancing drug discovery and understanding biological systems. Future research should focus on optimizing its pharmacokinetic properties and exploring its therapeutic applications in vivo to fully realize its potential.
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